N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-7-2-5-10-20(17)29-16-14-26-19-9-4-3-8-18(19)25-22(26)12-13-24-23(27)21-11-6-15-28-21/h2-11,15H,12-14,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTYDYYYRGXIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with an indole nucleus, such as this one, can bind with high affinity to multiple receptors. This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic agents.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to diverse downstream effects.
Biological Activity
N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that exhibits notable biological activity due to its unique structural features. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Compound Overview
- Molecular Formula: C23H23N3O3
- Molecular Weight: 389.455 g/mol
- Key Structural Features:
- Furan ring
- Benzodiazole moiety
- Ethyl side chain with a methylphenoxy substituent
Biological Activity
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key findings regarding its biological effects include:
-
Cell Proliferation and Apoptosis:
- The compound has been shown to influence signaling pathways related to cell growth and programmed cell death (apoptosis). Its interaction with specific receptors can modulate these processes, making it a candidate for cancer research.
- Enzyme Inhibition:
-
Anti-inflammatory Properties:
- Preliminary research suggests that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating diseases where inflammation plays a critical role, such as arthritis and other chronic inflammatory conditions.
The mechanism through which this compound exerts its biological effects involves several key interactions:
- Binding Affinity: The presence of the benzodiazole and furan rings enhances the compound's ability to bind to target proteins, influencing their activity.
- Signal Transduction Modulation: By interacting with receptors involved in signal transduction pathways, the compound can alter cellular responses, impacting processes like apoptosis and proliferation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines: A recent study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Inflammation Model: In animal models of inflammation, the compound reduced markers of inflammation and improved clinical scores, indicating its therapeutic potential for inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-ylmethyl)furan-2-carboxamide | C18H21N3O2 | Moderate enzyme inhibition |
| N-[2-(benzimidazol-2-yl)ethyl]furan-2-carboxamide | C23H25N3O2 | Limited anti-inflammatory effects |
| 5-Methoxybenzimidazole derivatives | C16H16N4O | Less complex; lower biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
